N-(3-acetylphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves several steps. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 3-acetylphenylamine with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired quinazoline derivative . Industrial production methods often employ transition-metal-catalyzed reactions, which provide efficient and high-yield synthesis routes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The pathways involved often include apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as pyrazolo[1,5-a]quinazolines and indole derivatives. These compounds share some biological activities but differ in their specific structures and mechanisms of action . The uniqueness of N-(3-ACETYLPHENYL)-4-ETHYL-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological properties.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-24-20(28)17-9-4-5-10-18(17)25-19(27)11-12-22(24,25)21(29)23-16-8-6-7-15(13-16)14(2)26/h4-10,13H,3,11-12H2,1-2H3,(H,23,29) |
InChI Key |
XIYZIBVWVXOBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.